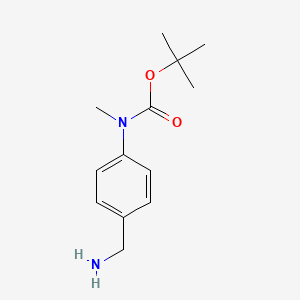
tert-butyl N-(4-amino-2-cyanophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(4-amino-2-cyanophenyl)carbamate is a chemical compound with the molecular formula C12H15N3O2 It is characterized by the presence of a tert-butyl carbamate group attached to a 4-amino-2-cyanophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-amino-2-cyanophenyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-amino-2-cyanophenol.
Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl carbamate derivative.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
The reaction conditions generally involve mild temperatures and inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(4-amino-2-cyanophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are often carried out in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Tert-butyl N-(4-amino-2-cyanophenyl)carbamate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, it serves as a precursor for the development of new pharmaceuticals. Its derivatives are explored for their therapeutic potential.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which tert-butyl N-(4-amino-2-cyanophenyl)carbamate exerts its effects involves its interaction with specific molecular targets. The amino and cyano groups play crucial roles in binding to enzymes or receptors, modulating their activity. The carbamate moiety can undergo hydrolysis, releasing active intermediates that further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(4-amino-2-methylphenyl)carbamate: Similar structure with a methyl group instead of a cyano group.
tert-Butyl N-(4-amino-2-hydroxyphenyl)carbamate: Contains a hydroxyl group instead of a cyano group.
tert-Butyl N-(4-amino-2-nitrophenyl)carbamate: Features a nitro group in place of the cyano group.
Uniqueness
Tert-butyl N-(4-amino-2-cyanophenyl)carbamate is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications where specific interactions with biological targets or unique chemical transformations are required.
Properties
CAS No. |
1156096-32-0 |
|---|---|
Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



